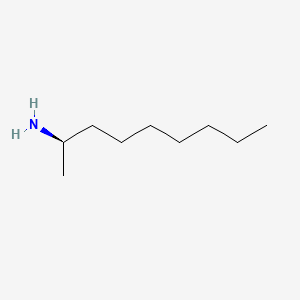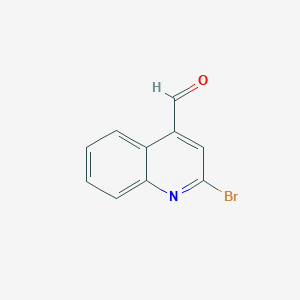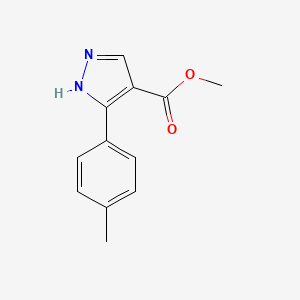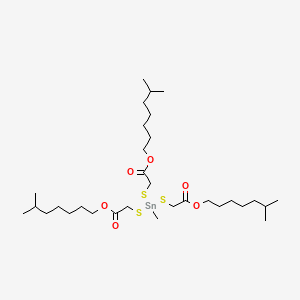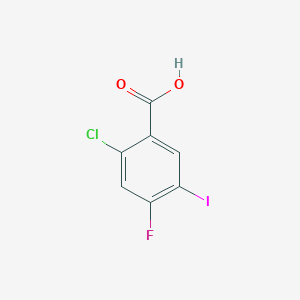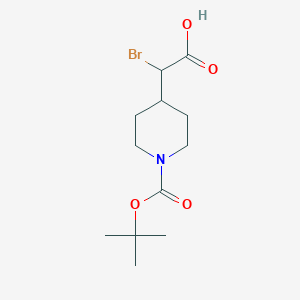
1-Boc-4-(bromo-carboxy-methyl)-piperidine
Overview
Description
1-Boc-4-(bromo-carboxy-methyl)-piperidine is a chemical compound that is widely used in scientific research. It is a derivative of piperidine, which is a six-membered heterocyclic ring containing a nitrogen atom. This compound is also known as N-tert-butoxycarbonyl-4-(bromoacetylmethyl)piperidine or Boc-4-(bromoacetylmethyl)piperidine. It is a white crystalline solid that is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 1-Boc-4-(bromo-carboxy-methyl)-piperidine depends on the compound it is used to synthesize. For example, piperidine-based inhibitors of acetylcholinesterase work by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Ligands for the sigma-1 receptor work by binding to the receptor and modulating its activity, which can lead to various physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Boc-4-(bromo-carboxy-methyl)-piperidine depend on the compound it is used to synthesize. For example, piperidine-based inhibitors of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Ligands for the sigma-1 receptor can have various effects on the nervous system, including pain relief, memory enhancement, and mood regulation.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Boc-4-(bromo-carboxy-methyl)-piperidine in lab experiments include its ease of synthesis, its versatility as a building block, and its ability to yield compounds with a wide range of biological activities. The limitations include its potential toxicity, which can vary depending on the compound it is used to synthesize, and the need for careful handling and disposal due to its hazardous properties.
Future Directions
There are many potential future directions for the use of 1-Boc-4-(bromo-carboxy-methyl)-piperidine in scientific research. One area of interest is the development of new inhibitors of enzymes such as acetylcholinesterase, which could have therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of ligands for receptors such as the sigma-1 receptor, which could have therapeutic applications in the treatment of pain, depression, and other neurological disorders.
In conclusion, 1-Boc-4-(bromo-carboxy-methyl)-piperidine is a versatile and widely used building block in scientific research. Its ease of synthesis and ability to yield compounds with a wide range of biological activities make it a valuable tool for the development of new drugs and therapies. However, its potential toxicity and hazardous properties must be carefully considered and managed in order to ensure safe and responsible use in the lab.
Scientific Research Applications
1-Boc-4-(bromo-carboxy-methyl)-piperidine is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of piperidine-based inhibitors of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used in the synthesis of ligands for receptors such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, memory, and mood regulation.
properties
IUPAC Name |
2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVNAXTNZBACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635350 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(bromo-carboxy-methyl)-piperidine | |
CAS RN |
881016-89-3 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)

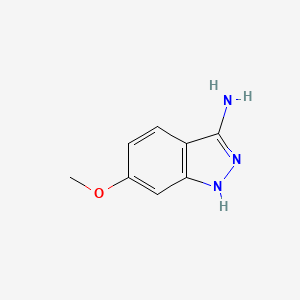
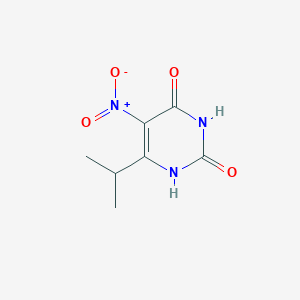
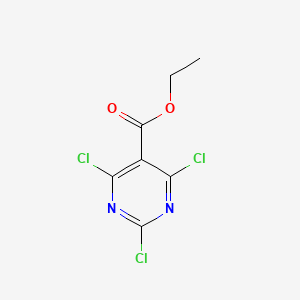
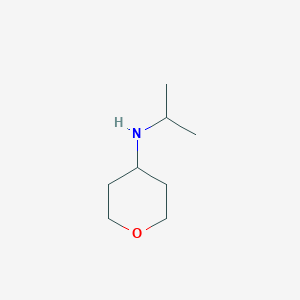
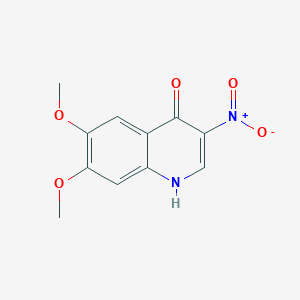
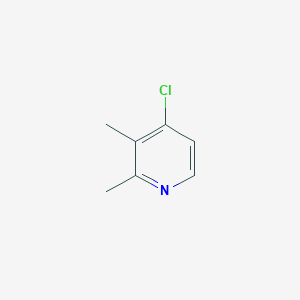
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)
